Bienvenue dans la boutique en ligne BenchChem!

3-(Bromomethyl)cyclohexanol

Synthetic methodology Reaction regioselectivity Cyclohexane functionalisation

3-(Bromomethyl)cyclohexanol (IUPAC: 3-(bromomethyl)cyclohexan-1-ol) is a bifunctional C7 cyclohexane scaffold that carries a primary alkyl bromide at the 3‑position and a secondary alcohol at the 1‑position. The molecule (C₇H₁₃BrO, MW 193.08 g mol⁻¹, XLogP3 1.8, H‑bond donors 1, H‑bond acceptors 1 ) presents a moderately lipophilic handle together with a nucleofuge and a hydrogen‑bond donor in a conformationally restricted ring.

Molecular Formula C7H13BrO
Molecular Weight 193.084
CAS No. 1782346-80-8
Cat. No. B2377972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)cyclohexanol
CAS1782346-80-8
Molecular FormulaC7H13BrO
Molecular Weight193.084
Structural Identifiers
SMILESC1CC(CC(C1)O)CBr
InChIInChI=1S/C7H13BrO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5H2
InChIKeySCWZVYFLGBDUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Bromomethyl)cyclohexanol (CAS 1782346-80-8): Core Identity, Physicochemical Profile, and Procurement-Relevant Benchmarks


3-(Bromomethyl)cyclohexanol (IUPAC: 3-(bromomethyl)cyclohexan-1-ol) is a bifunctional C7 cyclohexane scaffold that carries a primary alkyl bromide at the 3‑position and a secondary alcohol at the 1‑position [1]. The molecule (C₇H₁₃BrO, MW 193.08 g mol⁻¹, XLogP3 1.8, H‑bond donors 1, H‑bond acceptors 1 [1]) presents a moderately lipophilic handle together with a nucleofuge and a hydrogen‑bond donor in a conformationally restricted ring. These features enable sequential, orthogonal derivatisation at two distinct sites—a property that is structurally precluded in the simple (bromomethyl)cyclohexane (no –OH) or in the 1‑(bromomethyl)cyclohexanol isomer (tertiary –OH with altered steric and hydrogen‑bonding character). The compound is supplied predominantly as a research intermediate for medicinal chemistry, agrochemistry, and materials science [1].

Why 3-(Bromomethyl)cyclohexanol Cannot Be Interchanged with Other C₇H₁₃BrO Isomers or Simple Bromomethyl‑Cyclohexanes


Although the molecular formula C₇H₁₃BrO is shared by several bromomethyl‑cyclohexanol isomers, the relative position of the –CH₂Br and –OH groups dictates the reactivity, conformational bias, and downstream synthetic utility of each isomer. The 3‑substitution pattern places the electrophilic bromomethyl arm at the meta‑like position relative to the hydroxyl, enabling ring‑closure chemistries (e.g., formation of bicyclic or spirocyclic scaffolds) that are geometrically impossible for the 2‑ or 4‑isomers [1]. Furthermore, the secondary –OH in the 3‑isomer provides a different steric environment and hydrogen‑bonding profile compared with the tertiary –OH of 1‑(bromomethyl)cyclohexanol, affecting both reaction kinetics and the conformational equilibrium of the six‑membered ring [2]. Substituting the target compound with the simpler (bromomethyl)cyclohexane eliminates the hydroxyl entirely, forfeiting the orthogonal functionalisation advantage. The quantitative data below establish exactly where these structural differences translate into measurable differences in reactivity, conformation, and safety.

Quantitative Differentiation Evidence for 3-(Bromomethyl)cyclohexanol versus Structural Analogs


Synthetic Accessibility: Contrasting Product Distributions from the Norcarane–NBS–Water System

When norcarane (bicyclo[4.1.0]heptane) is treated with N‑bromosuccinimide (NBS) and water, the 2‑bromomethyl isomers are the dominant monobrominated products: trans‑2‑(bromomethyl)cyclohexanol is obtained in 52 % yield and the cis‑isomer in 7 % [1]. The 3‑(bromomethyl)cyclohexanol scaffold is not directly observed as a monobrominated product under these conditions; instead it emerges after a second NBS addition as t‑2‑bromo‑t‑3‑(bromomethyl)cyclohexan‑r‑1‑ol in 28 % yield alongside isomeric minor products [2]. This demonstrates that for applications requiring a free 3‑bromomethyl‑cyclohexanol (non‑dibrominated), the 3‑isomer must generally be sourced via alternative synthetic routes (e.g., direct bromination of 3‑(hydroxymethyl)cyclohexanol or commercial acquisition) rather than the convenient norcarane ring‑opening that efficiently delivers the 2‑isomers.

Synthetic methodology Reaction regioselectivity Cyclohexane functionalisation

Conformational Bias: A‑Value and Chair‑Flip Equilibrium Differences Between 3‑Substituted and 2‑/4‑Substituted Cyclohexanols

The conformational free‑energy difference (−ΔG°) for the substituent CH₃ in methylcyclohexane is 1.7 kcal mol⁻¹ (A‑value), while Br is 0.5 kcal mol⁻¹ [1]. Although direct measurement for the –CH₂Br group in 3‑(bromomethyl)cyclohexanol is not reported, the bulkier –CH₂Br group (similar steric demand to CH₃) is expected to preferentially occupy the equatorial position, forcing the –OH group into an axial orientation in the most stable conformer. In contrast, 2‑bromomethyl‑cyclohexanol can stabilise an intramolecular hydrogen bond between –OH and –CH₂Br when both are axial, altering the conformational landscape relative to the 3‑isomer [2]. The 4‑isomer places the two substituents in a 1,4‑relationship, eliminating any vicinal steric or hydrogen‑bonding interaction.

Conformational analysis Substituent A‑value NMR spectroscopy

Hazard Profile: Quantitative GHS Classification Contrast Between 3‑(Bromomethyl)cyclohexanol and (Bromomethyl)cyclohexane

The European Chemicals Agency (ECHA) C&L inventory provides harmonised hazard statements for 3‑(bromomethyl)cyclohexanol: Skin Irrit. 2 (H315, 100 % of notifiers), Eye Irrit. 2A (H319, 66.7 %), Eye Dam. 1 (H318, 33.3 %), and STOT SE 3 (H335, 100 %) [1]. In contrast, the simpler analog (bromomethyl)cyclohexane (CAS 2550‑36‑9) is classified primarily as a flammable liquid (Flash Point 57 °C) and skin irritant, lacking the eye‑damage and respiratory‑irritation warnings . The hydroxyl group in 3‑(bromomethyl)cyclohexanol therefore elevates the GHS hazard stringency relative to the non‑hydroxylated analog.

Safety GHS classification Procurement compliance

Computed Lipophilicity and Drug‑Likeness: 3‑(Bromomethyl)cyclohexanol vs. 1‑(Bromomethyl)cyclohexanol

PubChem‑computed XLogP3 for 3‑(bromomethyl)cyclohexanol is 1.8 [1]. The isomeric tertiary alcohol 1‑(bromomethyl)cyclohexanol (CAS 17299‑10‑4) has a computed XLogP3 of 2.1 [2], reflecting the greater hydrophobic character of the quaternary carbon centre. The 0.3 log unit difference corresponds to a ~2‑fold difference in partition coefficient, which can influence membrane permeability, protein binding, and chromatographic retention times in drug‑discovery workflows.

Drug design Lipophilicity ADME prediction

Orthogonal Functionalisation Capacity: Protecting‑Group‑Free Sequential Derivatisation of 3‑(Bromomethyl)cyclohexanol vs. (Bromomethyl)cyclohexane

The simultaneous presence of a primary alkyl bromide (susceptible to Sₙ2 and cross‑coupling) and a secondary alcohol (amenable to esterification, oxidation, or Mitsunobu reaction) in the 3‑isomer permits two sequential functionalisation steps without requiring protecting‑group manipulation [1]. In contrast, (bromomethyl)cyclohexane provides only a single reactive handle, and 1‑(bromomethyl)cyclohexanol carries a sterically hindered tertiary –OH that resists many common derivatisations (e.g., oxidation, Mitsunobu) [2]. No head‑to‑head kinetic data is publicly available, but the differential functional‑group tolerance has been exploited in patent‑disclosed syntheses of cyclohexanol‑capped plasticisers and antimicrobial cyclohexanol derivatives [3].

Orthogonal reactivity Bifunctional building block Step‑economy

Procurement‑Targeted Application Scenarios Where 3‑(Bromomethyl)cyclohexanol Offers Quantifiable Advantages


Medicinal Chemistry Fragment‑Based Drug Discovery Requiring Precise Lipophilicity Control

When a cyclohexanol scaffold with a C(sp³)–Br exit vector is needed for fragment growing, the XLogP3 of 1.8 for the 3‑isomer provides a lower lipophilicity starting point (Δ = −0.3 vs. 1‑isomer) that favours aqueous solubility and reduces the risk of non‑specific binding [1]. Medicinal chemists can therefore prioritise 3‑(bromomethyl)cyclohexanol in early‑stage libraries where lead‑like property windows are enforced.

Multi‑Step Synthesis of Bicyclic or Spirocyclic Scaffolds via Sequential Sₙ2 and Mitsunobu Reactions

The 1,3‑relationship between –CH₂Br and –OH enables intramolecular cyclisation pathways (e.g., formation of oxepane or azepane rings) that are geometrically unattainable with the 2‑ or 4‑isomers [2]. The secondary –OH is sufficiently reactive for Mitsunobu inversion, allowing stereochemical control that cannot be achieved with the tertiary –OH of 1‑(bromomethyl)cyclohexanol. This makes the 3‑isomer the preferred building block for libraries of conformationally constrained heterocycles.

Polymer and Material Science: Synthesis of Cyclohexanol‑Capped Plasticisers with Defined Architecture

Patent literature describes cyclohexanol‑capped plasticisers where the hydroxyl group serves as the anchoring point for polymer chains [3]. The 3‑bromomethyl group enables subsequent functionalisation (e.g., quaternisation, cross‑coupling) without affecting the ester‑linked cap. The 1,3‑disubstitution pattern provides a different spatial orientation compared with 1,2‑ or 1,4‑isomers, influencing the thermomechanical properties of the resulting materials.

Safety‑Conscious Laboratory Procurement Requiring Predictable GHS Profiles

For laboratories operating under strict EHS mandates, the ECHA‑notified GHS profile of 3‑(bromomethyl)cyclohexanol (H315/H318/H319/H335) [4] provides a defined hazard map that enables compliant storage and handling protocols. This contrasts with less‑characterised analogs for which hazard data may be inferred or absent, exposing the user to regulatory risk.

Quote Request

Request a Quote for 3-(Bromomethyl)cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.